4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound known for its diverse chemical and biological properties
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its versatile reactivity.
Biology and Medicine
Biological Studies: : It serves as a probe to study biochemical pathways and enzyme functions.
Medical Applications:
Industry
Material Science: : Employed in the development of novel materials with specific electronic properties.
Agricultural Chemistry: : Used in designing new agrochemicals to improve crop yields and pest resistance.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions:
Formation of the oxadiazole ring: : This step usually involves the reaction between benzo[d][1,3]dioxole and suitable hydrazides under dehydrating conditions.
Methylation: : The next stage involves introducing the methyl group, often achieved through the use of methylating agents.
Cyclization: : The final step involves the cyclization to form the benzoxazine ring.
Reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Optimization of reaction conditions: : Scaling up the synthetic process while ensuring efficient use of reagents and minimizing waste.
Continuous flow chemistry: : Using continuous flow reactors can improve reaction control and scalability.
Purification: : Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of reactions, including:
Oxidation: : Typically with strong oxidizing agents, transforming it into more reactive species.
Reduction: : Using reducing agents to modify the functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions, often involving the aromatic rings or heterocycles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminium hydride or sodium borohydride.
Catalysts such as palladium or platinum complexes.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, often enzymes or receptors. It can inhibit or activate these targets, affecting various biological pathways. Detailed studies on its binding affinity and structural activity relationships help in understanding its precise mechanism.
Comparison with Similar Compounds
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is compared with other compounds such as:
Benzoxazines: : Highlighting its unique oxadiazole linkage.
Oxadiazoles: : Demonstrating the added complexity due to the benzoxazine moiety.
Benzodioxoles: : Focusing on its enhanced reactivity and applications.
Similar Compounds
4-(1,2,4-Oxadiazol-5-yl)benzoxazines
Benzodioxolyl oxadiazoles
Substituted benzoxazines with various heterocyclic groups
This should give you a comprehensive overview of the compound. Fascinating stuff, isn’t it?
Properties
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17-9-23-13-4-2-1-3-12(13)21(17)8-16-19-18(20-26-16)11-5-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZSGBMQXRCFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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